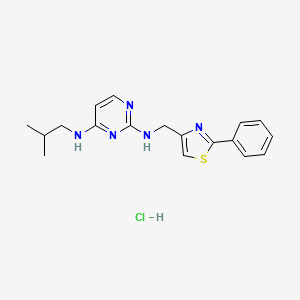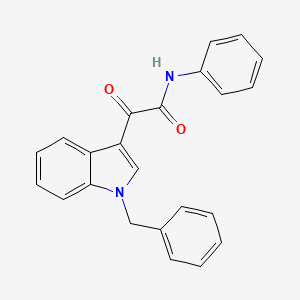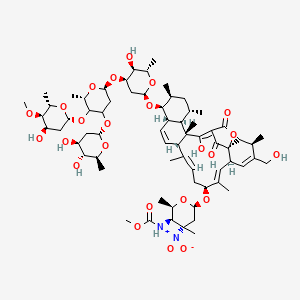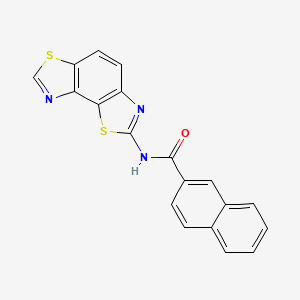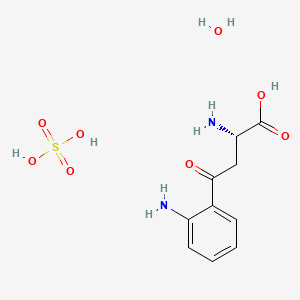
Kynurenine sulfate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kynurenine sulfate monohydrate is a precursor of kynurenic acid which is the only recognized endogenous excitatory amino acid receptor antagonist in the central nervous system. L-Kyn is known to be a pigment generating component in animals. In mammals, it modulates the transmission of glutamate neurotransmitter. It is also considered to be a sex-attracting pheromone in vertebrates. L-Kynurenine is a key intermediate in the breakdown of L-tryptophan and the formation of nicotinamide adenine dinucleotide (NAD+) via the kynurenine pathway. L-kynurenine is involved in a variety of neurological processes and diseases. L-kynurenine is a substrate for kynureninase/kynurenine hydrolase; kynurenine 3-monooxygenase and kynurenine-oxoglutarate transaminase.
Scientific Research Applications
Neuroprotection and Neurodegenerative Disorders
Kynurenine sulfate monohydrate and its metabolites have shown promise in the field of neuroprotection and treatment of neurodegenerative disorders. Kynurenic acid, a metabolite of kynurenine, has been identified as a potential therapeutic agent in neurodegenerative diseases like Huntington's and AIDS-dementia complex due to its role in neuroprotection (Stone, 2001). Furthermore, L-kynurenine sulfate, a precursor of kynurenic acid, can cross the blood-brain barrier and has been found to reduce brain infarction and pyramidal cell loss in models of cerebral ischemia (Gigler et al., 2007), (Sas et al., 2008).
Synaptic Transmission and Behavioral Effects
Kynurenine sulfate monohydrate influences synaptic transmission, leading to complex behavioral changes. Studies have revealed its impact on ambulatory activity, anxiety-like behavior, and memory formation in animal models (Varga et al., 2015). This suggests a broader neurological impact of kynurenine and its metabolites, potentially linking it to psychiatric and cognitive disorders.
Interaction with Estrogen and Enzymatic Activity
Kynurenine sulfate monohydrate has been shown to interact with estrogen, influencing the activity of enzymes like kynurenine transaminase. This interaction suggests a potential role in conditions affected by estrogen levels, such as certain neurological or psychiatric disorders (Mason & Gullekson, 1960), (Jayawickrama et al., 2017).
Potential Therapeutic Applications
The kynurenine pathway, including kynurenine sulfate monohydrate, is a key area of exploration for novel therapeutics targeting various diseases. This includes research into drugs that modulate enzymes in the pathway for the treatment of conditions like Huntington's, Alzheimer's, and schizophrenia (Dounay et al., 2015), (Guo et al., 2011).
Drug Metabolism and Disposition
Research has also focused on the metabolism and disposition of kynurenic acid, a tryptophan catabolite, and its interaction with organic anion transporters. This aspect is crucial in understanding its role in conditions like schizophrenia and its status as a uremic toxin (Uwai et al., 2012).
Inhibition of Cytosolic Sulfotransferases
Kynurenic acid, derived from kynurenine, has been identified as an inhibitor of cytosolic sulfotransferases. This suggests its role in modulating biochemical pathways involving these enzymes (Senggunprai et al., 2009).
properties
CAS RN |
5965-60-6 |
|---|---|
Product Name |
Kynurenine sulfate monohydrate |
Molecular Formula |
C10H16N2O8S |
Molecular Weight |
324.3 |
IUPAC Name |
(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid;hydrate |
InChI |
InChI=1S/C10H12N2O3.H2O4S.H2O/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4;/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4);1H2/t8-;;/m0../s1 |
InChI Key |
SHULPFGDFMGUFP-JZGIKJSDSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.O.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Kynurenine sulfate monohydrate; L-Kynurenine sulfate monohydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)
![4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B608326.png)


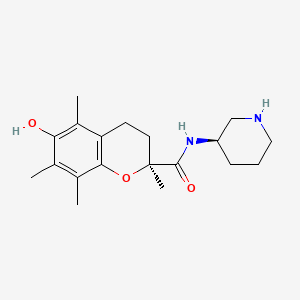
![2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide](/img/structure/B608334.png)
![N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine](/img/structure/B608338.png)
